molecular formula C12H15FN2O B1399241 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone CAS No. 1316217-77-2

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone

Cat. No.: B1399241
CAS No.: 1316217-77-2
M. Wt: 222.26 g/mol
InChI Key: WQCXFNLKILJRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an ethanone moiety

Biochemical Analysis

Biochemical Properties

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with human equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2 . These interactions are essential for nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound acts as an inhibitor of these transporters, affecting their function and, consequently, the biochemical pathways they regulate.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase the phosphorylation of H2AX in MCF-7 cells, indicating its role in DNA damage response . Additionally, it affects the internalization and trafficking of transporters, which can impact cellular metabolism and signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to human equilibrative nucleoside transporters, inhibiting their function . This inhibition is non-competitive and irreversible, meaning that the compound reduces the maximum velocity (Vmax) of the transporters without affecting their affinity (Km) for substrates . This mechanism is crucial for its therapeutic potential, as it can modulate nucleotide synthesis and adenosine regulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transporters without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and signaling pathways . These threshold effects are crucial for determining the compound’s therapeutic window and safe dosage range.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects the metabolic flux and levels of metabolites by inhibiting nucleoside transporters . This inhibition can alter nucleotide synthesis and adenosine regulation, impacting overall cellular metabolism. The compound’s interactions with enzymes and cofactors are essential for understanding its metabolic effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by nucleoside transporters, affecting its localization and accumulation within cells . These interactions are crucial for its therapeutic potential, as they determine the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in cellular compartments where nucleoside transporters are present . This localization is essential for its activity and function, as it allows the compound to interact with its target transporters and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-fluoroacetophenone with piperazine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the piperazine ring attacks the carbonyl carbon of 2-fluoroacetophenone, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Fluorophenyl)piperazin-1-yl)ethanone
  • **1-(2-Chlorophenyl)piperazin-1-yl)ethanone
  • **1-(2-Methylphenyl)piperazin-1-yl)ethanone

Uniqueness

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, stability, and ability to interact with biological targets. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

1-[2-(2-fluorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-8-12(15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCXFNLKILJRRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone
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1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.